Cas no 10529-96-1 (Androst-1-en-3-one,17-hydroxy-, (5b,17b)-)

Androst-1-en-3-one,17-hydroxy-, (5b,17b)- structure
10529-96-1 structure
Product Name:Androst-1-en-3-one,17-hydroxy-, (5b,17b)-
N.o CAS:10529-96-1
MF:C19H28O2
MW:288.424426078796
CID:118671
PubChem ID:12133279
Update Time:2025-04-18

Androst-1-en-3-one,17-hydroxy-, (5b,17b)- Propriedades químicas e físicas

Nomes e Identificadores

    • Androst-1-en-3-one,17-hydroxy-, (5b,17b)-
    • 4-Dihydro Boldenone
    • (6S,9S,10R,13S,14S,17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
    • 17b-Hydroxy-5b-androst-1-en-3-one
    • 5b-Androst-1-en-17b-ol-3-one
    • 5b-Androst-1-en-3-one,17b-hydroxy-(8CI)
    • 5b-Androst-1-ene-17b-ol-3-one
    • Androst-1-en-3-one,17-hydroxy-,(5b,17b)
    • 5-Andro
    • 4-Dihydroboldenone
    • 5β-Androst-1-en-17β-ol-3-one
    • 5β-Androst-1-ene-17β-ol-3-one
    • (5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • 2IB71ZQ989
    • 17-Hydroxyandrost-1-en-3-one #
    • 5.beta.-Androst-1-en-3-one, 17.beta.-hydroxy-
    • Androst-1-en-3-one, 17-hydroxy-, (5.beta.,17.beta.)-
    • Q27159533
    • 17b-hydroxy-5b -Androst-1-en-3-one
    • CHEBI:87331
    • 5beta-androst-1-en-17beta-ol-3-one
    • DTXSID901309377
    • UNII-2IB71ZQ989
    • (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-3-en-5-one
    • 10529-96-1
    • 17beta-hydroxy-5beta-androst-1-en-3-one
    • (5.BETA.,17.BETA.)-17-HYDROXYANDROST-1-EN-3-ONE
    • 5.BETA.-ANDROST-1-EN-17.BETA.-OL-3-ONE
    • Androst-1-en-3-one, 17-hydroxy-, (5beta,17beta)-
    • 17.BETA.-HYDROXY-5.BETA.-ANDROST-1-EN-3-ONE
    • (5beta,17beta)-17-hydroxyandrost-1-en-3-one
    • OKJCFMUGMSVJBG-MISPCMORSA-N
    • Inchi: 1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1
    • Chave InChI: OKJCFMUGMSVJBG-MISPCMORSA-N
    • SMILES: O[C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@]3(C=CC(C[C@H]3CC[C@@H]21)=O)C

Propriedades Computadas

  • Massa Exacta: 288.20900
  • Massa monoisotópica: 288.208930132g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 496
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4
  • Superfície polar topológica: 37.3Ų

Propriedades Experimentais

  • PSA: 37.30000
  • LogP: 3.73510
Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司